L-5,5-ジメチルチアゾリジン-4-カルボン酸

説明

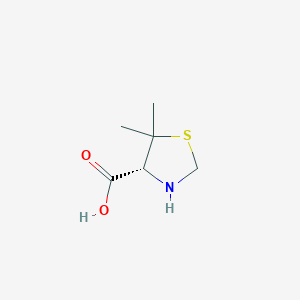

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique stereochemistry, with the (4R) configuration indicating the specific spatial arrangement of its atoms.

科学的研究の応用

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

Target of Action

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is primarily used as a proline analog . It is involved in studies on receptor bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) . ANG II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance.

Mode of Action

DTC, with its restricted conformation, interacts with the receptors of ANG II

Biochemical Pathways

The biochemical pathways affected by DTC are likely related to the renin-angiotensin system, given its interaction with ANG II receptors . The renin-angiotensin system is a hormone system that regulates blood pressure and fluid balance. By influencing the conformation of ANG II receptors, DTC could potentially affect the activity of this system.

Result of Action

Given its role as a proline analog and its interaction with ang ii receptors, it is likely that it could influence processes related to blood pressure regulation and fluid balance .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, which forms the thiazolidine ring through a condensation reaction. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

類似化合物との比較

Similar Compounds

- Thiazolidine-2-carboxylic acid

- Thiazolidine-4-carboxylic acid

- 5,5-dimethylthiazolidine-2,4-dicarboxylic acid

Uniqueness

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific (4R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence the compound’s binding affinity to molecular targets and its overall reactivity.

生物活性

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a compound of significant interest in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

L-5,5-Dimethylthiazolidine-4-carboxylic acid is a white solid with a molecular formula of C₇H₁₃N₁O₂S. Its structure includes a thiazolidine ring, which is crucial for its biological activity. The compound serves as a proline analog, exhibiting restricted conformation that is valuable in studies involving receptor interactions and conformational requirements for agonists and antagonists, particularly in the context of angiotensin II receptor studies .

DTC's mechanism of action is primarily linked to its ability to interact with cellular receptors and enzymes. As a proline analog, it mimics natural proline's conformational features, allowing it to influence various biochemical pathways. Notably, DTC has been shown to act on tumor cell membranes, potentially facilitating a reversal to normal cell behavior by restoring contact inhibition—a critical process in tumor suppression .

| Mechanism | Description |

|---|---|

| Proline Mimicry | Acts as an analog to proline, influencing receptor interactions |

| Tumor Cell Interaction | Restores contact inhibition in tumor cells |

| Receptor Agonist/Antagonist | Modulates activity at angiotensin II receptors |

Therapeutic Applications

DTC has garnered attention for its potential applications in various therapeutic areas:

- Antitumor Activity : Research indicates that DTC may possess antitumor properties by promoting the reversion of malignant cells to a more normal phenotype through mechanisms involving cell membrane interactions .

- Neurological Research : Studies have explored DTC's interaction with neurotoxic agents and its potential protective effects against drug-induced neurotoxicity .

- Enzyme Inhibition : DTC has been studied for its ability to inhibit certain bacterial enzymes, demonstrating promise as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have contributed to our understanding of DTC's biological activity:

- Antitumor Studies : A study demonstrated that DTC could induce apoptosis in cancer cell lines by restoring contact inhibition. This was evidenced by increased expression of cell cycle regulators and decreased proliferation rates in treated cells .

- Neurotoxicity Research : Investigations into the protective effects of DTC against neurotoxic agents showed that it could mitigate damage caused by specific drugs through modulation of oxidative stress pathways .

- Bacterial Enzyme Inhibition : Research highlighted DTC's effectiveness in inhibiting NDM-1 enzymes in E. coli, showcasing its potential as an antibiotic agent against resistant bacterial strains .

Table 2: Summary of Key Studies on DTC

特性

IUPAC Name |

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420827 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72778-00-8 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid used in peptide synthesis?

A: (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Dmt) is often employed as a chiral auxiliary in peptide synthesis due to its ability to induce stereoselectivity during coupling reactions. [] This means that it can help control the three-dimensional shape of the resulting peptide, which is crucial for its biological activity.

Q2: What challenges are associated with using (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis?

A: While useful, employing (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis presents some challenges. For example, when coupled with sterically hindered amine components, the yield of the desired dipeptide can be low. [] Research suggests that this low yield may be attributed, in part, to the formation of a homobislactone byproduct during the activation of the carboxyl group of the Nβ-protected α-hydroxy-β-amino acid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。